HPLC Purity and Impurity Control
Commercial Fmoc-Lys(Boc)-OH (monomer) specifications from Novabiochem explicitly include Fmoc-Lys(Boc)-Lys(Boc)-OH as a monitored impurity with an acceptance criterion of ≤0.1% by HPLC (area/area) . This demonstrates that the dimeric compound is a defined chemical entity separable by reverse-phase chromatography, not a theoretical construct. The inclusion of this impurity specification confirms that Fmoc-Lys(Boc)-Lys(Boc)-OH can be reliably detected and quantified at trace levels in monomer supplies.
| Evidence Dimension | HPLC purity and impurity monitoring specification |
|---|---|
| Target Compound Data | Fmoc-Lys(Boc)-Lys(Boc)-OH (dimer) specified as impurity ≤0.1% |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH (monomer) main component purity ≥99.0% (HPLC, a/a) |
| Quantified Difference | Dimer present at trace level (≤0.1%); when dimer is the intended product, this relationship reverses—monomer becomes the controlled impurity |
| Conditions | Reverse-phase HPLC analysis of Fmoc-Lys(Boc)-OH commercial material (Novabiochem specifications) |
Why This Matters
This establishes that the dimeric compound is chromatographically distinguishable from its monomeric counterpart and can be manufactured and certified to high purity, enabling users to source the exact building block required for multivalent peptide architectures.
